4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine 4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
Brand Name: Vulcanchem
CAS No.: 1446222-51-0
VCID: VC4531428
InChI: InChI=1S/C6H3BrClN3/c7-4-2-9-6(8)5-3(4)1-10-11-5/h1-2H,(H,10,11)
SMILES: C1=C(C2=C(C(=N1)Cl)NN=C2)Br
Molecular Formula: C6H3BrClN3
Molecular Weight: 232.47

4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine

CAS No.: 1446222-51-0

Cat. No.: VC4531428

Molecular Formula: C6H3BrClN3

Molecular Weight: 232.47

* For research use only. Not for human or veterinary use.

4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine - 1446222-51-0

Specification

CAS No. 1446222-51-0
Molecular Formula C6H3BrClN3
Molecular Weight 232.47
IUPAC Name 4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
Standard InChI InChI=1S/C6H3BrClN3/c7-4-2-9-6(8)5-3(4)1-10-11-5/h1-2H,(H,10,11)
Standard InChI Key IQTBFAQDVRWZMA-UHFFFAOYSA-N
SMILES C1=C(C2=C(C(=N1)Cl)NN=C2)Br

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound has the molecular formula C₆H₃BrClN₃ and a molecular weight of 232.47 g/mol . Key structural features include:

  • A pyrazolo[3,4-c]pyridine core.

  • Bromine at position 4 and chlorine at position 7.

  • Tautomeric forms due to the labile hydrogen on the pyrazole ring .

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number1446222-51-0
IUPAC Name4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine
SMILESC1=C(C2=C(C(=N1)Cl)NN=C2)Br
InChI KeyIQTBFAQDVRWZMA-UHFFFAOYSA-N
Hazard StatementsH350 (Suspected carcinogen)

Spectral Data

  • ¹H NMR: Peaks correspond to aromatic protons (δ 8.2–8.5 ppm) and NH protons (δ 12.1 ppm).

  • MS (ESI): m/z 232 (M+H⁺) .

Synthesis and Functionalization

Synthetic Routes

The compound is typically synthesized via cyclization reactions. A representative method involves:

  • Cyclization of 3-amino-4-bromo-5-chloropyridine with hydrazine hydrate under acidic conditions.

  • Protection/deprotection strategies to enable selective functionalization (e.g., SEM protection for N-1 alkylation) .

Vectorial Functionalization

The compound’s reactivity allows modifications at multiple positions:

  • C-3: Borylation followed by Suzuki-Miyaura cross-coupling .

  • C-5: Pd-catalyzed Buchwald-Hartwig amination .

  • C-7: Directed metalation using TMPMgCl·LiCl .

Table 2: Functionalization Examples

PositionReactionProduct Application
C-3Suzuki couplingAnticancer analogs
C-5AminationKinase inhibitors
C-7Negishi couplingSyk inhibitors

Applications in Drug Discovery

Kinase Inhibition

  • TRK Inhibition: Disrupts Ras/ERK, PI3K/AKT, and PLC-γ pathways, reducing cancer cell proliferation (IC₅₀: 0.36 µM for CDK2).

  • Syk Inhibition: Suppresses B-cell activation, showing promise for rheumatoid arthritis (Patent CA2861202A1) .

Anticancer Activity

In vitro studies demonstrate efficacy against:

  • Colon cancer (KM-12): 72% growth inhibition at 10 µM.

  • Glioblastoma (A172, U87MG): IC₅₀ values of 1.8–2.5 µM.

SupplierQuantityPrice
SynQuest Laboratories250 mg$221
AK Scientific5 g$1,358
VWR International250 mg€198

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator